3-(Methylamino)pyrazine-2-carboxylic acid
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Overview
Description
3-(Methylamino)pyrazine-2-carboxylic acid is a heterocyclic compound that features a pyrazine ring substituted with a methylamino group at the 3-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)pyrazine-2-carboxylic acid typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general procedure involves dissolving 3-amino-2-pyrazinecarboxylic acid in a suitable solvent, such as methanol, and then adding an excess of methylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. These methods often involve the use of automated reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylamino)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Methylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-pyrazinecarboxylic acid: Lacks the methylamino group, which may result in different biological activities.
3-Methylamino-2-pyrazinecarboxamide: Contains an amide group instead of a carboxylic acid group, affecting its reactivity and solubility.
2,3-Pyrazinedicarboxylic acid: Contains an additional carboxylic acid group, which can influence its chemical properties and applications.
Uniqueness
3-(Methylamino)pyrazine-2-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the pyrazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88394-07-4 |
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Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-(methylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-4(6(10)11)8-2-3-9-5/h2-3H,1H3,(H,7,9)(H,10,11) |
InChI Key |
IBLOAFCONPAYDW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN=C1C(=O)O |
Origin of Product |
United States |
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